molecular formula C19H16ClN3O2S2 B12458777 2-chloro-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-methylbenzamide

2-chloro-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-methylbenzamide

Cat. No.: B12458777
M. Wt: 417.9 g/mol
InChI Key: WPHIBJOPJQWBDV-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-methylbenzoyl)-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiourea is a complex organic compound that belongs to the class of thioureas This compound is characterized by the presence of a thiazole ring, a methoxyphenyl group, and a chloromethylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-4-methylbenzoyl)-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiourea typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-methoxyphenyl isothiocyanate with an appropriate amine under controlled conditions.

    Introduction of the Chloromethylbenzoyl Group: The chloromethylbenzoyl group is introduced through a Friedel-Crafts acylation reaction, where 2-chloro-4-methylbenzoyl chloride reacts with the thiazole derivative.

    Formation of the Thiourea Linkage: The final step involves the reaction of the intermediate product with thiourea to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-4-methylbenzoyl)-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the thiourea linkage.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Cleaved thiourea derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Chloro-4-methylbenzoyl)-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiourea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-methylbenzoyl)-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The thiazole ring and the thiourea linkage play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(2-Chlorobenzoyl)-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiourea
  • 1-(4-Methylbenzoyl)-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiourea
  • 1-(2-Chloro-4-methylbenzoyl)-3-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]thiourea

Uniqueness: 1-(2-Chloro-4-methylbenzoyl)-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiourea is unique due to the presence of both the chloro and methoxy groups, which impart distinct chemical and biological properties

Properties

Molecular Formula

C19H16ClN3O2S2

Molecular Weight

417.9 g/mol

IUPAC Name

2-chloro-N-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]-4-methylbenzamide

InChI

InChI=1S/C19H16ClN3O2S2/c1-11-3-8-14(15(20)9-11)17(24)22-18(26)23-19-21-16(10-27-19)12-4-6-13(25-2)7-5-12/h3-10H,1-2H3,(H2,21,22,23,24,26)

InChI Key

WPHIBJOPJQWBDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)OC)Cl

Origin of Product

United States

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